2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide
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Overview
Description
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide is a complex organic compound that features both benzoyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzoylphenyl Intermediate: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Bromination: The benzoylphenyl intermediate can then be brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the Acetamide: The brominated intermediate can be reacted with acetamide under suitable conditions to form the desired compound.
Hydroxyimino Modification:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyimino group can form hydrogen bonds, while the benzoyl and bromophenyl groups can participate in hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenyl)-2-phenylacetamide: Lacks the bromophenyl group.
2-(4-Bromophenyl)-2-phenylacetamide: Lacks the benzoyl group.
2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide: Lacks the hydroxyimino group.
Uniqueness
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-((hydroxyimino)methyl)acetamide is unique due to the presence of all three functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C22H17BrN2O3 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
2-(4-benzoylphenyl)-2-(4-bromophenyl)-N-(hydroxyiminomethyl)acetamide |
InChI |
InChI=1S/C22H17BrN2O3/c23-19-12-10-16(11-13-19)20(22(27)24-14-25-28)15-6-8-18(9-7-15)21(26)17-4-2-1-3-5-17/h1-14,20,28H,(H,24,25,27) |
InChI Key |
KVWYFFLZYIMNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)NC=NO |
Origin of Product |
United States |
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